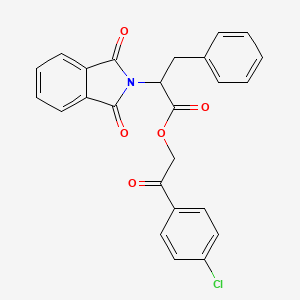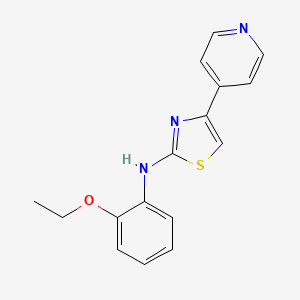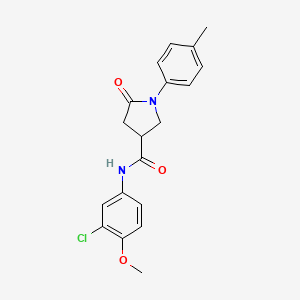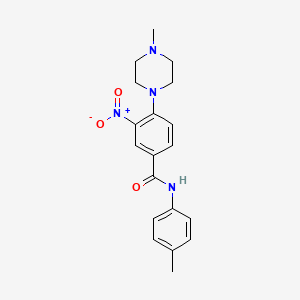
1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as NBOMe-2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug 2C-T-7 and is known for its potent hallucinogenic effects. The compound was first synthesized in 2003 by Ralf Heim and is still being studied for its potential therapeutic applications.
Mécanisme D'action
1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. The compound also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to produce potent hallucinogenic effects. The compound has been shown to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. This compound has also been associated with increased heart rate and blood pressure, as well as other physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate for lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the neurobiology of perception and consciousness. However, the compound is highly potent and can be dangerous if not handled properly. It also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small.
Orientations Futures
There are several future directions for research on 1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further studies are needed to determine the safety and efficacy of the compound for these purposes. Another area of research is the development of safer and more effective analogs of this compound, which could have improved therapeutic properties and reduced side effects. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and body.
Applications De Recherche Scientifique
1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety. The compound has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood and emotions. Studies have also suggested that this compound may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5.C2H2O4/c1-27-19-12-16(13-20(28-2)21(19)29-3)14-22-8-10-23(11-9-22)15-17-6-4-5-7-18(17)24(25)26;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTHVGOYQIUUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)
![2,4-dichloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942903.png)
![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3942910.png)



![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B3942935.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)propanamide](/img/structure/B3942940.png)

![4-[(1-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-2-piperazinone bis(trifluoroacetate)](/img/structure/B3942961.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3942983.png)